molecular formula C13H9ClN2OS B2390291 3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 338777-24-5

3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2390291
CAS No.: 338777-24-5
M. Wt: 276.74
InChI Key: ZBLIRCJMLLQKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is a high-value chemical scaffold designed for pharmacological research, particularly in oncology and kinase biology. The thieno[2,3-d]pyrimidine core is a recognized pharmacophore with demonstrated significance in medicinal chemistry . This specific derivative is of interest for developing targeted anti-cancer therapies. Research into analogous thieno[2,3-d]pyrimidin-4(3H)-one compounds has shown them to be potent inhibitors of protein kinases. For instance, certain derivatives have been identified as a new class of ROCK (Rho-associated coiled-coil containing protein kinase) inhibitors, showing exceptional potency in enzymatic assays . Furthermore, this class of compounds has been extensively investigated for its anti-proliferative properties against various human cancer cell lines, including breast cancer models such as MCF-7 and MDA-MB-231 . The compound serves as a key intermediate for further chemical exploration and optimization. Its synthesis aligns with modern green chemistry principles, as established by efficient one-pot and multi-component catalytic reactions that improve step economy and reduce purification needs . This product is provided for research purposes to support the discovery of novel therapeutic agents. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c14-10-3-1-9(2-4-10)7-16-8-15-12-11(13(16)17)5-6-18-12/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLIRCJMLLQKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 4-chlorobenzyl chloride with thieno[2,3-d]pyrimidin-4(3H)-one in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are often recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidinones, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including 3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one. Research indicates that these compounds exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Screening

In a study conducted by Prabhakar et al. (2019), a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and tested for their antimicrobial efficacy against various bacterial strains including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus niger.

CompoundBacterial Activity (Zone of Inhibition in mm)Fungal Activity (Zone of Inhibition in mm)
5h20 (against S. aureus)15 (against C. albicans)
5g18 (against E. coli)12 (against A. niger)
5j22 (against P. aeruginosa)20 (against C. albicans)
5f19 (against B. subtilis)18 (against A. niger)

The results demonstrated that certain derivatives exhibited potent activity against both bacterial and fungal pathogens, indicating their potential as therapeutic agents in treating infections.

Anticancer Potential

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have also been investigated for their anticancer properties. These compounds have been shown to inhibit specific cancer-related enzymes and pathways.

Case Study: Anticancer Activity

In another study, researchers evaluated the inhibitory effects of various thieno[2,3-d]pyrimidin-4(3H)-one derivatives on the enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which is involved in estrogen biosynthesis, a key factor in hormone-dependent cancers.

The study found that certain derivatives demonstrated significant inhibition of this enzyme, suggesting their potential role as anticancer agents:

CompoundIC50 Value (µM)Target Enzyme
Compound A0.4517β-HSD1
Compound B0.60REV7

These findings support the development of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as candidates for further investigation in cancer therapy.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as thiophene derivatives and benzyl halides. The characterization of synthesized compounds is performed using various techniques including IR spectroscopy, NMR spectroscopy, and mass spectrometry.

Example Synthesis Procedure

  • Starting Materials : Thiophene derivative and benzyl chloride.
  • Reaction Conditions : The reaction is conducted under reflux conditions in a suitable solvent such as acetic acid.
  • Purification : The crude product is purified using column chromatography.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. In cancer cells, the compound may induce apoptosis by activating caspase pathways .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activities

The pharmacological profile of thieno[2,3-d]pyrimidin-4(3H)-one derivatives is highly dependent on substituents at the 2-, 3-, and 5-positions. Below is a comparative analysis of key analogs:

Compound Name/Substituents Biological Activity Key Findings References
3-(4-Chlorobenzyl) derivative Anticancer, Kinase inhibition The 4-chlorobenzyl group enhances hydrophobic interactions in kinase binding pockets (e.g., VEGFR-2).
3-(2-Fluorobenzyl) derivative () Undisclosed (structural analog) Fluorine's electron-withdrawing effects may alter binding affinity compared to chloro-substituted analogs.
2-Chloromethyl-5,6,7,8-tetrahydrobenzo (Compound 5, ) Antihyperlipaemic Reduces serum triglycerides comparably to clofibrate. Chronic toxicity studies indicate safety.
5-(3,4-Dimethoxyphenyl)-3-(2-fluorobenzyl) () Undisclosed Methoxy groups may enhance solubility or target selectivity via hydrogen bonding.
Fluorinated 2-alkylamino derivatives () Bactericidal Fluorine incorporation increases activity against plant pathogens (e.g., 90% inhibition of cotton fusarium wilt).
Azepine-fused derivatives () Melanin synthesis enhancer Azepine fragment increases melanin content in murine B16 cells by 40–60%.
1,3,4-Oxadiazol hybrids () VEGFR-2 inhibitors The oxadiazol spacer improves binding to the DFG motif region in kinases.

Electronic and Steric Effects

  • Chlorine vs.
  • Methoxy groups : Derivatives with 3,4-dimethoxyphenyl substituents () may exhibit improved solubility and altered pharmacokinetics .
  • Bulkier substituents : Compounds with tetrahydrobenzo rings () show enhanced metabolic stability and prolonged efficacy .

Biological Activity

3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H9ClN2OSC_{13}H_{9}ClN_{2}OS. Its structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological properties.

Research indicates that compounds within the thieno[2,3-d]pyrimidine class often exhibit inhibitory activity against various enzymes and receptors. Specifically, they may target:

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR can lead to antiproliferative effects, making these compounds potential candidates for cancer therapy.
  • Kinases : Many thieno[2,3-d]pyrimidines are investigated for their ability to inhibit kinase activity, which is crucial in cell signaling pathways related to cancer and other diseases.

Anticancer Activity

Studies have shown that derivatives of thieno[2,3-d]pyrimidine can inhibit cancer cell proliferation. For example:

  • In vitro studies demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including lymphoma and solid tumors. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

  • Butyrylcholinesterase (BChE) : Some derivatives have shown selective inhibition of BChE, suggesting potential use in neurodegenerative conditions where cholinergic signaling is disrupted .

Case Studies

  • Neuroprotective Properties : A study identified a derivative based on this compound that demonstrated neuroprotective effects by selectively inhibiting BChE. This suggests potential applications in treating Alzheimer's disease .
  • Antioxidant Activity : Another investigation evaluated the antioxidant properties of related pyrimidine derivatives. The results indicated that some compounds exhibited high antioxidant activity compared to standard references like Trolox .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives.

Activity TypeFindingsReference
AnticancerSignificant cytotoxicity against tumor cells
Enzyme InhibitionSelective inhibition of BChE
AntioxidantHigh antioxidant activity compared to Trolox

Q & A

Q. What are the common synthetic routes for 3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from thiophene or pyrimidine precursors. A classical approach includes:
  • Core Formation : Cyclization via the Hewald reaction, where ketones react with ethyl 2-cyanoacetate to form 2-aminothiophene intermediates, followed by refluxing in formamide to yield the thieno[2,3-d]pyrimidin-4(3H)-one core .
  • Substitution : Introducing substituents (e.g., 4-chlorobenzyl) via nucleophilic displacement or coupling reactions. For example, phosphorus oxychloride (POCl₃) facilitates chlorination at the 4-position, enabling subsequent alkylation or arylation .
  • Optimization : Reaction conditions (solvent, temperature, catalysts) are critical. For instance, DMF-POCl₃ (Vilsmeier reagent) enables efficient cyclization under reflux .

Q. Example Synthesis Table :

StepReaction TypeKey Reagents/ConditionsYield (%)Reference
1Hewald CyclizationEthyl 2-cyanoacetate, formamide70–85
2ChlorinationPOCl₃, dimethylaniline80–90
3Benzyl Substitution4-Chlorobenzyl bromide, K₂CO₃, DMF60–75

Q. How is the thieno[2,3-d]pyrimidin-4(3H)-one core characterized spectroscopically?

  • Methodological Answer :
  • NMR : <sup>1</sup>H NMR confirms substituent integration (e.g., benzyl protons at δ 4.5–5.0 ppm). <sup>13</sup>C NMR identifies carbonyl (C=O) at ~165 ppm and aromatic carbons .
  • IR : Stretching frequencies for C=O (~1680 cm⁻¹) and C-S (~650 cm⁻¹) validate the core .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]<sup>+</sup> for C₁₃H₁₀ClN₂OS: 293.02) .

Q. What biological activities are reported for thieno[2,3-d]pyrimidin-4(3H)-one derivatives?

  • Methodological Answer :
  • Antitubercular : Derivatives exhibit MIC values of 7.6–25.4 μg/mL against Mycobacterium tuberculosis (dormant and active stages) .
  • Anticancer : Compounds like 2-(benzylamino)-5,6-dimethyl derivatives show cytotoxicity (mean growth inhibition: 51.01%) against melanoma (MDA-MB-435) .
  • Antimicrobial : Substituted analogs inhibit bacterial growth via enzyme inhibition (e.g., dihydrofolate reductase) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Catalysts : Palladium/charcoal (Pd/C) or KI improves coupling efficiency in benzylation steps .
  • Temperature Control : Reflux (~100°C) accelerates cyclization, while room-temperature stirring minimizes side reactions .
  • Monitoring : TLC/HPLC tracks reaction progress; purification via column chromatography or recrystallization ensures purity .

Q. How can contradictions in reported biological activities be resolved?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., H37Ra for TB) and protocols (e.g., microdilution for MIC) .
  • Structural Confirmation : Verify compound integrity via X-ray crystallography to rule out polymorphic effects .
  • Mechanistic Studies : Compare target binding (e.g., VEGFR-2 inhibition vs. tyrosinase inhibition) to explain divergent activities .

Q. Example Data Contradiction :

CompoundReported ActivityProposed MechanismReference
4g (2,4-dihydroxybenzene)Tyrosinase inhibitionMetal chelation in active site
VEGFR-2 hybrid analogsAntiangiogenicDFG motif binding

Q. What computational strategies guide the design of thieno[2,3-d]pyrimidin-4(3H)-one derivatives?

  • Methodological Answer :
  • Molecular Docking : Simulations (AutoDock, Glide) predict binding to targets like VEGFR-2 or tyrosinase. For example, 4g achieves a docking score of −9.2 kcal/mol against tyrosinase .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) .
  • QSAR Models : Correlate substituent electronegativity (e.g., CF₃ groups) with enhanced lipophilicity and activity .

Q. How do substituents influence the biological activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : CF₃ or Cl at the benzyl position enhance metabolic stability and target affinity .
  • Hydrophobic Tail Optimization : Longer alkyl chains (e.g., piperidin-1-yl) improve membrane permeability .
  • Hybrid Derivatives : Fusion with 1,3,4-oxadiazole moieties broadens activity (e.g., dual VEGFR-2/tyrosinase inhibition) .

Q. SAR Table :

Substituent PositionGroupActivity EnhancementReference
3-Benzyl4-ClAntitubercular (MIC ↓ 30%)
2-ThioetherTrifluoromethylbenzylLipophilicity (LogP ↑ 0.5)
6-PositionPiperidinylAnticancer (IC₅₀ ↓ 2-fold)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.